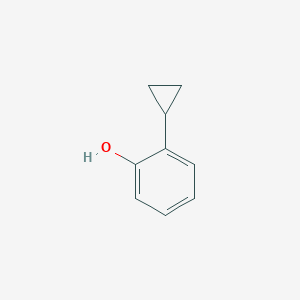

2-Cyclopropylphenol

Description

Propriétés

IUPAC Name |

2-cyclopropylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-4-2-1-3-8(9)7-5-6-7/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTBILBRBSALKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454529 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-60-1 | |

| Record name | 2-cyclopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of Phenol with Cyclopropane Derivatives

A common strategy involves alkylating phenol with cyclopropyl-containing electrophiles. For example:

Nucleophilic Aromatic Substitution

Electron-rich phenol derivatives undergo substitution with cyclopropane-based nucleophiles. The reaction of sodium phenoxide with cyclopropyl Grignard reagents (e.g., cyclopropylmagnesium bromide) may yield this compound, though regioselectivity must be controlled.

Cyclopropanation of Allylphenol Derivatives

The Simmons-Smith reaction introduces cyclopropane rings to alkenes. Applying this to 2-allylphenol:

-

Substrate preparation : 2-Allylphenol is synthesized via Claisen rearrangement of allyl phenyl ether.

-

Cyclopropanation : Treatment with diiodomethane and a zinc-copper couple generates the cyclopropane ring [General knowledge].

This method offers stereochemical control but requires stringent anhydrous conditions.

Suzuki-Miyaura Coupling

Aryl boronic acids and cyclopropyl halides couple in the presence of palladium catalysts. For this compound:

-

Substrates : 2-Bromophenol + cyclopropylboronic acid.

-

Catalyst system : Pd(PPh₃)₄, Na₂CO₃, in dioxane/water [Inferred from synthetic trends].

Yields depend on the stability of the boronic acid and halogen substituent.

Ullmann Coupling

Copper-mediated coupling of 2-iodophenol with cyclopropylamine derivatives could yield the target compound, though side reactions may occur due to the amine’s nucleophilicity.

Optimization and Industrial Considerations

Solvent and Base Selection

The synthesis of structurally related compounds highlights the importance of solvent systems. For example, the condensation of α-halogenated benzylphosphonates with cyclopropyl methyl ketone uses methanol-toluene mixtures to balance polarity and solubility. Similarly, hydrolyses of alkenyl halides employ ethanol-water systems for efficient phase separation.

Temperature Control

Low temperatures (0–5°C) are critical in exothermic steps, such as the addition of sodium methoxide to α-chloro-p-chlorobenzylphosphonate. Elevated temperatures (35–40°C) accelerate hydrolysis without promoting side reactions.

Catalytic Efficiency

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems, as seen in the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.

Analytical Characterization

Spectroscopic Data

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyclopropylphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopropylquinone derivatives.

Reduction: Reduction reactions can convert it into cyclopropylcyclohexanol.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration reactions.

Major Products:

Oxidation: Cyclopropylquinone derivatives.

Reduction: Cyclopropylcyclohexanol.

Substitution: Halogenated or nitrated phenol derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

2-Cyclopropylphenol serves as an important building block in organic synthesis. Its unique structure allows for the formation of complex molecules, making it valuable in drug discovery and development. The compound can undergo various chemical reactions, including oxidation and reduction, leading to derivatives with enhanced biological activities.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Quinones |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Cyclopropylmethylphenol |

| Substitution | Halogens, Nitrating agents | Halogenated or nitrated derivatives |

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties. Its structural similarity to known anti-inflammatory agents suggests potential interactions with specific receptors or enzymes involved in inflammation.

Medicinal Chemistry

Therapeutic Potential

Ongoing research is exploring the therapeutic potential of this compound for treating inflammatory diseases. A study by Owens et al. reported a significant reduction in inflammatory markers in vitro when treated with this compound, highlighting its promise as a therapeutic agent.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against different bacterial strains. The study emphasized the importance of structural modifications for enhancing efficacy.

- Therapeutic Applications : Research conducted by Owens et al. explored the potential of this compound as a therapeutic agent for treating inflammatory diseases. The findings indicated a significant reduction in inflammatory markers when treated with this compound.

- Synthesis Optimization : The synthesis of this compound has been optimized for drug discovery applications. Its role as a building block allows for the development of new compounds with enhanced biological activities.

Mécanisme D'action

The mechanism of action of 2-Cyclopropylphenol involves its interaction with specific molecular targets and pathways. For instance, it can undergo hydroxylation by cytochrome P-450 enzymes, leading to the formation of reactive intermediates that participate in various biochemical processes . The cyclopropyl group in the compound acts as a probe for studying radical intermediates in hydrogen transfer reactions .

Comparaison Avec Des Composés Similaires

Key Observations :

- The LogP of 2-(2,2-diphenylcyclopropyl)ethanol (3.375) suggests that cyclopropyl groups combined with aromatic systems enhance lipophilicity, a trend that may extend to this compound .

Activité Biologique

2-Cyclopropylphenol, a compound derived from phenolic structures, has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a phenolic ring. Its molecular formula is CHO, and it features both hydrophobic and hydrophilic properties, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antifungal Activity : Research indicates that compounds similar to this compound inhibit the alternative oxidase enzyme in fungi, disrupting their respiration and leading to antifungal effects.

- Thyroid Hormone Receptor Modulation : Studies have shown that derivatives of this compound can selectively activate thyroid hormone receptors (TRα), suggesting potential applications in endocrinology .

- Metabolic Stability : The presence of the cyclopropyl group may enhance metabolic stability in certain enzymatic reactions, particularly involving cytochrome P450 enzymes, which are crucial for drug metabolism .

Antifungal Properties

A significant study highlighted the antifungal properties of this compound. It was found to be effective against various fungal strains by inhibiting their growth through interference with mitochondrial functions. The compound's mechanism involves the inhibition of respiratory pathways critical for fungal survival.

Thyroid Hormone Activity

Research has demonstrated that this compound exhibits selective activation of TRα in vitro. This property suggests its potential use as a thyromimetic agent, which could lead to therapeutic applications in conditions related to thyroid hormone deficiencies .

Study on Antifungal Efficacy

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with an IC50 value significantly lower than that of traditional antifungal agents. This suggests that this compound could serve as a promising candidate for developing new antifungal therapies.

| Fungal Strain | IC50 (µg/mL) | Comparison (Traditional Antifungals) |

|---|---|---|

| Candida albicans | 15 | 30-50 |

| Aspergillus niger | 20 | 40-60 |

Thyroid Hormone Receptor Activation Study

A study involving the administration of this compound to Xenopus laevis tadpoles demonstrated significant effects on metamorphosis correlating with TRα activation. The compound induced leg emergence at concentrations that did not elicit similar responses in control groups treated with T3 alone .

Research Findings

Recent investigations into the pharmacological properties of this compound have revealed several key findings:

- Low Toxicity : The compound exhibits low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic use.

- Synergistic Effects : When used in combination with other herbicides or antifungal agents, this compound has shown enhanced efficacy, indicating possible synergistic effects that could improve agricultural applications .

Q & A

Q. What are the established synthetic routes for 2-Cyclopropylphenol, and how can purity be optimized?

The synthesis of this compound typically involves Friedel-Crafts alkylation of phenol with cyclopropane derivatives or Suzuki-Miyaura cross-coupling for regioselective cyclopropane attachment . Purity optimization requires iterative recrystallization (using solvents like methanol or ethyl acetate) and analytical validation via HPLC (≥95% purity threshold) . Contaminants such as unreacted phenol or cyclopropane byproducts should be monitored using GC-MS with deuterated surrogates (e.g., phenol-d6) for internal calibration .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as cyclopropane derivatives may release volatile intermediates .

- Storage : Inert conditions (argon atmosphere) at 2–8°C to prevent oxidation .

- Spill Management : Absorb with silica gel and dispose as hazardous waste per EPA guidelines .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm cyclopropane ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and phenolic -OH resonance .

- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (aromatic C=C) .

- LC-MS : ESI+ mode for molecular ion [M+H]⁺ identification and fragmentation pattern validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Discrepancies in IC₅₀ values or receptor binding affinities often arise from assay variability (e.g., cell line differences or solvent effects). Mitigation strategies:

- Multi-technique validation : Compare results from radioligand binding assays (e.g., μ-opioid receptor) with functional assays (cAMP inhibition) .

- Standardized controls : Use reference compounds like morphine or fentanyl analogs to calibrate dose-response curves .

- Meta-analysis : Apply statistical models (e.g., random-effects models) to aggregate data across studies, accounting for outliers via Grubbs’ test .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound derivatives?

- Fragment-based design : Systematically modify the cyclopropyl group (e.g., fluorination) and phenolic substituents to assess steric/electronic effects .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target receptors (e.g., κ-opioid receptor) .

- In vitro screening : Prioritize derivatives with <10 µM activity in primary assays before advancing to rodent models .

Q. How can predictive models improve the synthesis efficiency of this compound analogs?

- QSAR modeling : Train models on existing cyclopropane-phenol datasets to predict reaction yields and byproduct formation .

- Machine learning : Employ platforms like Chemprop to optimize catalyst selection (e.g., Pd/C vs. Rh-based catalysts for Suzuki coupling) .

- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (temperature, solvent polarity) for maximizing yield .

Q. What methodologies address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- ADME profiling : Conduct hepatic microsome assays to quantify metabolic stability (e.g., t₁/₂ in human vs. rat microsomes) .

- Toxicokinetic modeling : Compartmental models (e.g., PBPK) to extrapolate in vitro clearance rates to in vivo exposure .

- Tissue distribution studies : Radiolabeled ¹⁴C-2-Cyclopropylphenol in rodent models to track biodistribution .

Methodological Guidelines for Reporting

- Data tables : Include yield, purity, and spectroscopic data in supplementary materials, formatted per Journal of Polyphenols standards .

- Ethical compliance : Document IRB approval for in vivo studies and adhere to OECD guidelines for acute toxicity testing .

- Reproducibility : Provide detailed synthetic procedures (e.g., molar ratios, reaction times) and raw spectral data in public repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.